

An In-depth Technical Guide to the Structure and Properties of Trielaidin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trielaidin*

Cat. No.: *B052976*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

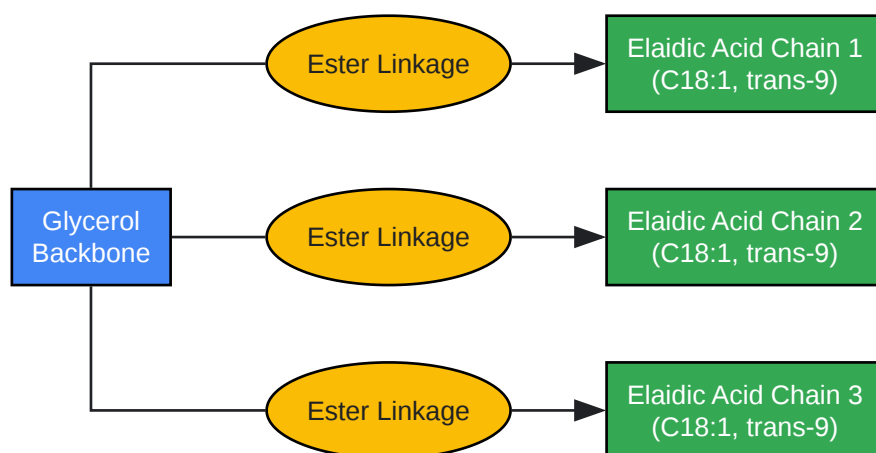
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies related to **trielaidin**. The information is intended to support research and development activities where this triglyceride is of interest.

Core Molecular Information

Trielaidin is a triglyceride, which is a type of lipid molecule. It is an ester derived from a glycerol backbone and three units of elaidic acid, a monounsaturated trans-fatty acid.

- Molecular Formula: $C_{57}H_{104}O_6$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Systematic IUPAC Name: 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
- Common Synonyms: Glyceryl trielaidate, Trielaidoylglycerol, Glycerol elaidate, 1,2,3-Tri(trans-9-octadecenoyl) glycerol
- CAS Number: 537-39-3

The structure consists of a central glycerol molecule esterified at each of its three hydroxyl groups with a molecule of elaidic acid. The "(E)" or "trans" configuration of the double bond at the 9th carbon position of the fatty acid chains is a defining characteristic of **trielaidin**, distinguishing it from its cis-isomer, triolein.



[Click to download full resolution via product page](#)

Figure 1: Structural components of the **Trielaidin** molecule.

Physicochemical Data

The quantitative properties of **trielaidin** are summarized in the table below. These values are critical for designing purification strategies, formulation development, and analytical methods.

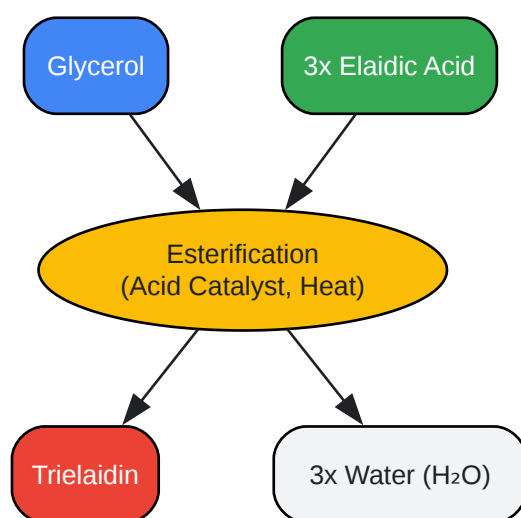
Property	Value	Reference(s)
Molecular Weight	885.4 g/mol	
Exact Mass	884.78329103 Da	
Appearance	White to almost white powder or crystal	
Melting Point	41 - 44 °C	
Boiling Point	818.7 °C at 760 mmHg	
Density	~0.921 g/cm ³	
Solubility	Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.	
Storage Temperature	≤ -10 °C	

Experimental Protocols

The identification, quantification, and structural elucidation of **trielaidin** rely on established analytical techniques in lipid chemistry. Below are detailed methodologies for key experimental approaches.

Synthesis: Esterification of Glycerol

The synthesis of **trielaidin** is typically achieved via the esterification of glycerol with elaidic acid.



[Click to download full resolution via product page](#)

Figure 2: Synthesis of **Trielaidin** via esterification.

Protocol:

- **Reactant Preparation:** A precise molar ratio of glycerol to elaidic acid (typically 1:3.3, with a slight excess of the fatty acid to drive the reaction to completion) is established.
- **Catalyst Addition:** An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated, often under vacuum and with inert gas (e.g., nitrogen) sparging, to facilitate the removal of water, a byproduct of the reaction. Temperatures are typically maintained in the range of 110-150°C.

- **Monitoring:** The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture to determine the consumption of free fatty acids.
- **Purification:** Upon completion, the crude product is purified. This involves neutralizing the catalyst, washing with brine to remove water-soluble impurities, and drying the organic phase. Final purification is often achieved by column chromatography on silica gel to separate the desired triglyceride from mono- and diglycerides and excess fatty acids.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the separation and quantification of triglycerides. The separation is based on the molecule's partition number (PN), which relates to both the chain length and the degree of unsaturation of the fatty acyl chains.

Protocol:

- **Sample Preparation:** A stock solution of the lipid sample containing **trielaidin** is prepared in a suitable solvent like dichloromethane or chloroform at a concentration of approximately 5-10 mg/mL.
- **Chromatographic System:**
 - **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - **Mobile Phase:** A gradient elution is typically employed. A common system involves a binary gradient of acetonitrile (Solvent A) and a stronger solvent like acetone or isopropanol (Solvent B).
 - **Detector:** An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred as triglycerides lack a strong UV chromophore.
- **Gradient Elution Program:** An example gradient could be: 0-50 min, 0% to 35% B; 50-70 min, hold at 35% B; 70-145 min, 35% to 80% B. The program must be optimized based on the specific column and solvent system.

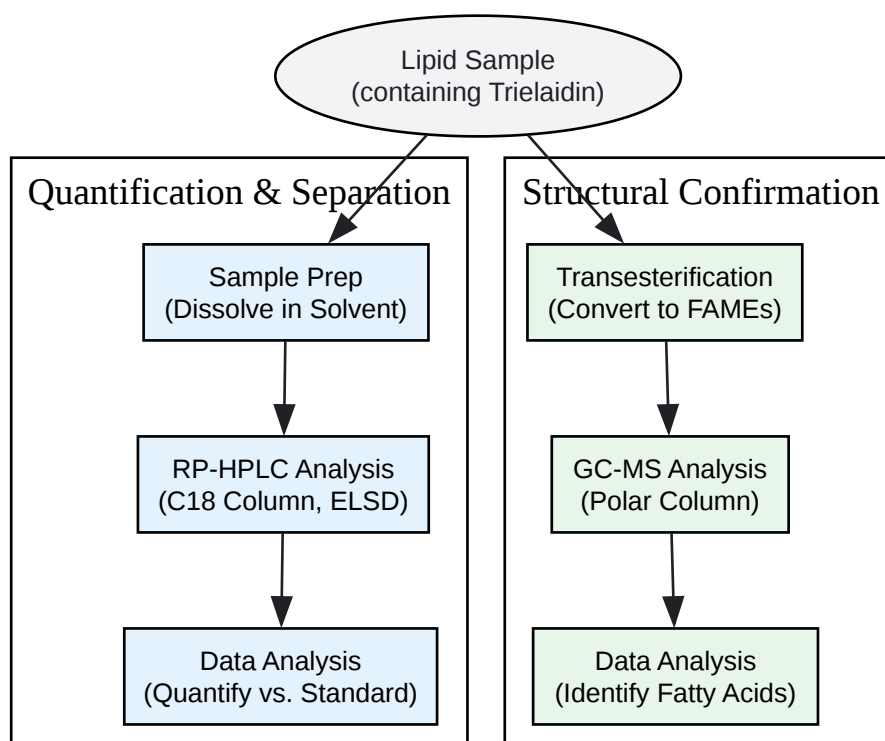
- Injection and Analysis: 5-20 μL of the sample is injected. The column temperature is maintained, for instance, at 30°C.
- Quantification: Peak areas are integrated and quantified against a calibration curve generated from a pure **trielaidin** standard.

Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the fatty acid composition of **trielaidin**, the triglyceride is first converted to its fatty acid methyl esters (FAMES) before analysis.

Protocol:

- Transesterification: The **trielaidin** sample is transesterified to FAMES. This is achieved by reacting the lipid with methanolic HCl or BF_3 -methanol at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).
- Extraction: After the reaction, the FAMES are extracted into an organic solvent like hexane. The organic layer is washed and dried prior to injection.
- GC-MS System:
 - Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMES based on chain length and degree/geometry of unsaturation.
 - Carrier Gas: Helium is used as the carrier gas.
 - Temperature Program: A typical oven program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMES.
- Analysis: The retention time of the resulting methyl elaidate peak is compared to that of a known standard. The mass spectrum, obtained by electron ionization (EI), will show a characteristic fragmentation pattern for the C18:1 FAME, confirming its identity.



[Click to download full resolution via product page](#)

Figure 3: General analytical workflow for **Trielaidin**.

This guide serves as a foundational resource for professionals engaged in the study and application of **trielaidin**, providing essential data and methodologies to facilitate further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. aocs.org [aocs.org]

- 4. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Properties of Trielaidin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052976#trielaidin-structure-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com